3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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Overview
Description
3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various substituents, including a benzyl group, difluoromethyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrazole derivative with a pyridine derivative, followed by functional group modifications to introduce the benzyl, difluoromethyl, and propanoic acid groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzyl and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-(difluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness
3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and potential applications. The presence of the propanoic acid moiety, in particular, differentiates it from other similar compounds and may influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H15F2N3O3 |
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Molecular Weight |
347.32 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
InChI |
InChI=1S/C17H15F2N3O3/c18-16(19)12-8-14(23)22(7-6-15(24)25)17-13(12)10-21(20-17)9-11-4-2-1-3-5-11/h1-5,8,10,16H,6-7,9H2,(H,24,25) |
InChI Key |
NEARYXQVTZVULI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=CC(=O)N(C3=N2)CCC(=O)O)C(F)F |
Origin of Product |
United States |
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